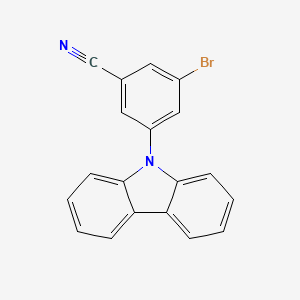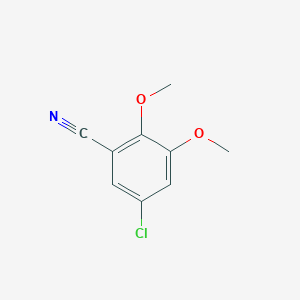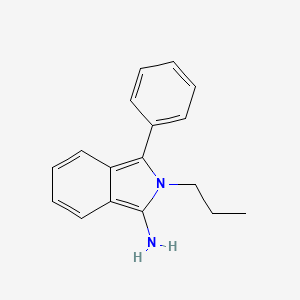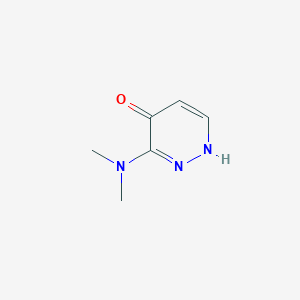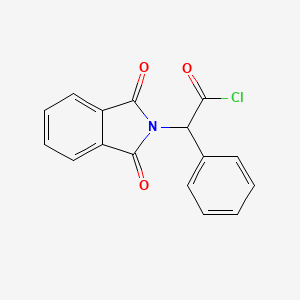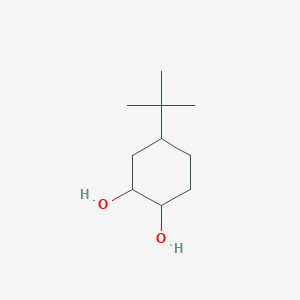
4-Tert-butylcyclohexane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-CYCLOHEXANEDIOL, 4-(1,1-DIMETHYLETHYL)- is an organic compound with the molecular formula C10H20O2. It is a derivative of cyclohexane, featuring two hydroxyl groups and a tert-butyl group attached to the cyclohexane ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
1,2-CYCLOHEXANEDIOL, 4-(1,1-DIMETHYLETHYL)- can be synthesized through the hydrolysis of cyclohexene oxide or the direct dihydroxylation of cyclohexene with aqueous hydrogen peroxide. Zeolites, such as H-Beta and H-ZSM-5, are often used as catalysts under solvent-free conditions . The hydrolysis of cyclohexene oxide using H-ZSM-5 as a catalyst can achieve a high yield of 1,2-cyclohexanediol under mild conditions .
Industrial Production Methods
In industrial settings, the production of 1,2-CYCLOHEXANEDIOL, 4-(1,1-DIMETHYLETHYL)- typically involves the use of solid acid catalysts, which are environmentally friendly and recyclable. These catalysts help achieve high conversion rates and selectivity while minimizing the use of harmful solvents .
化学反应分析
Types of Reactions
1,2-CYCLOHEXANEDIOL, 4-(1,1-DIMETHYLETHYL)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into cyclohexanol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated or alkylated cyclohexane derivatives.
科学研究应用
1,2-CYCLOHEXANEDIOL, 4-(1,1-DIMETHYLETHYL)- has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of high-grade diluents for epoxy resins and other industrial chemicals.
作用机制
The mechanism of action of 1,2-CYCLOHEXANEDIOL, 4-(1,1-DIMETHYLETHYL)- involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the tert-butyl group can affect the compound’s hydrophobicity and steric interactions, impacting its overall activity.
相似化合物的比较
Similar Compounds
Cyclohexanol, 4-(1,1-dimethylethyl)-: A similar compound with a single hydroxyl group instead of two.
Cyclohexane-1,2-diol: A compound with two hydroxyl groups but lacking the tert-butyl group.
4-tert-Butylcyclohexanol: Another derivative with a tert-butyl group but different hydroxyl group positioning.
Uniqueness
1,2-CYCLOHEXANEDIOL, 4-(1,1-DIMETHYLETHYL)- is unique due to the presence of both hydroxyl groups and the tert-butyl group on the cyclohexane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
67027-80-9 |
|---|---|
分子式 |
C10H20O2 |
分子量 |
172.26 g/mol |
IUPAC 名称 |
4-tert-butylcyclohexane-1,2-diol |
InChI |
InChI=1S/C10H20O2/c1-10(2,3)7-4-5-8(11)9(12)6-7/h7-9,11-12H,4-6H2,1-3H3 |
InChI 键 |
YQUNEXSJGIVACX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1CCC(C(C1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1h-Pyrano[3,2-d]pyrimidine](/img/structure/B13104179.png)
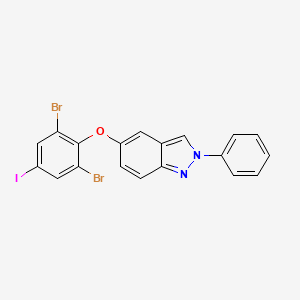

![6-Isopropylimidazo[1,2-a]pyrimidine](/img/structure/B13104196.png)

![7H-Pyrano[2,3-d]pyrimidine](/img/structure/B13104201.png)
